6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
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Description
6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as MOCCA, is a synthetic compound that belongs to the class of chromene derivatives. MOCCA has been extensively studied for its potential applications in the field of drug discovery and development.
Scientific Research Applications
Crystalline Structure and Polymorphism
The study of chromene derivatives, including compounds like 6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, has shown their ability to form various crystalline structures and polymorphs. These properties are crucial for understanding the solid-state characteristics and stability of pharmaceutical compounds. Research by Reis et al. (2013) on related chromene compounds revealed the formation of different polymorphic forms, showcasing the impact of molecular modifications on crystalline structure and pharmaceutical formulation processes (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Fluorescence Properties
Chromene derivatives exhibit significant fluorescence properties due to their conjugated systems and various hydrogen bonds within their structures. The synthesis and characterization of benzo[c]coumarin carboxylic acids by Shi, Liang, and Zhang (2017) highlighted the excellent fluorescence of these compounds in both ethanol solution and the solid state. This property is valuable for developing optical materials and sensors (Shi, Liang, & Zhang, 2017).
Chemical Synthesis and Reactions
Chromene derivatives are versatile intermediates in organic synthesis. Pimenova et al. (2003) explored the chemical reactions of chromene compounds, leading to the formation of various novel structures. This research demonstrates the utility of chromene derivatives in synthesizing new chemical entities with potential pharmaceutical applications (Pimenova, Krasnych, Goun, & Miles, 2003).
Diuretic and Hypertension Remedies
Some chromene derivatives have been identified for their strong diuretic properties and potential as new hypertension remedies. Shishkina et al. (2018) found that certain polymorphic modifications of these compounds can influence their pharmacological activity, highlighting the importance of solid-state chemistry in drug development (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Heterocyclic Synthesis
The unique process of phenolic oxidation utilized in the synthesis of chromenes, as reported by Pelter et al. (1997), provides a novel approach to heterocyclic synthesis. This method allows for the introduction of heteroatoms not initially attached to a benzene ring, demonstrating the flexibility and potential of chromene derivatives in organic synthesis (Pelter, Hussain, Smith, & Ward, 1997).
properties
IUPAC Name |
6-methoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-27-19-11-12-21-15(13-19)14-20(23(26)29-21)22(25)24-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJABQQMQPRVRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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